molecular formula C15H17ClN4 B1455677 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338681-00-7

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Cat. No.: B1455677
CAS No.: 1338681-00-7
M. Wt: 288.77 g/mol
InChI Key: RQOOXLYHWDVJOI-UHFFFAOYSA-N
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Description

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine is a chemical compound with the molecular formula C15H17ClN4 and a molecular weight of 288.78 g/mol . This compound features a pyridazine ring substituted with a 2-chlorophenyl group and a piperidine ring with an amine group at the 4-position. It is used in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By inhibiting PKB, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and reduced cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PKB, preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling events, including the phosphorylation of substrates such as GSK3β, FKHRL1, BAD, and mTOR . As a result, the compound can modulate various cellular processes, including proliferation, protein translation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it has been observed to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s metabolism in vivo leads to its rapid clearance, which can affect its therapeutic efficacy . Understanding the metabolic pathways and the enzymes involved can help in designing strategies to improve the compound’s stability and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine involves several steps, typically starting with the formation of the pyridazine ring. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Properties

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOXLYHWDVJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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